molecular formula C21H22O4 B14771698 Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate

Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate

Cat. No.: B14771698
M. Wt: 338.4 g/mol
InChI Key: REWCHRGUCMFTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate typically involves the esterification of 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: The major product is 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid.

    Reduction: The major product is Ethyl 7-(biphenyl-3-yl)-4,7-dihydroxyheptanoate.

    Substitution: Depending on the substituent, products like brominated or nitrated derivatives of the biphenyl ring are formed.

Scientific Research Applications

Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(phenyl)-4,7-dioxoheptanoate: Similar structure but lacks the biphenyl group.

    Ethyl 7-(biphenyl-4-yl)-4,7-dioxoheptanoate: Similar structure with a different position of the biphenyl group.

    Ethyl 7-(biphenyl-3-yl)-4,7-dioxooctanoate: Similar structure with an additional carbon in the heptanoate chain.

Uniqueness

Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 4,7-dioxo-7-(3-phenylphenyl)heptanoate

InChI

InChI=1S/C21H22O4/c1-2-25-21(24)14-12-19(22)11-13-20(23)18-10-6-9-17(15-18)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3

InChI Key

REWCHRGUCMFTOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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